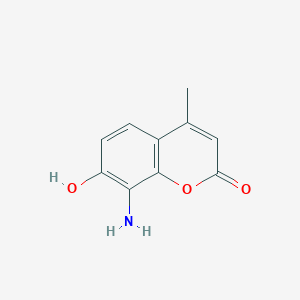

8-Amino-7-hydroxy-4-methyl-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

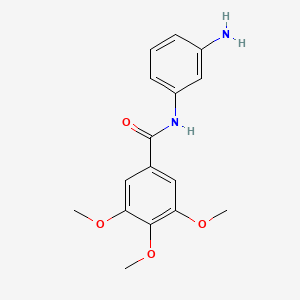

8-Amino-7-hydroxy-4-methyl-chromen-2-one is a compound with the CAS Number: 24618-19-7 . It has a molecular weight of 191.19 and its IUPAC name is 8-amino-7-hydroxy-4-methyl-2H-chromen-2-one . It is a solid in physical form .

Synthesis Analysis

The synthesis of 7-hydroxy-4-substituted coumarins, which are similar to the compound , has been studied . The Pechmann coumarin synthesis method was used, and the influence of various Lewis acids on the reaction was discussed . Optimal synthesis conditions were explored .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO3/c1-5-4-8(13)14-10-6(5)2-3-7(12)9(10)11/h2-4,12H,11H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving 8-Amino-7-hydroxy-4-methyl-chromen-2-one are not detailed in the search results, coumarin derivatives have been synthesized in both classical and non-classical conditions . These methods often involve green conditions such as using green solvents and catalysts .Physical And Chemical Properties Analysis

8-Amino-7-hydroxy-4-methyl-chromen-2-one is a solid . Its molecular weight is 191.19 . The compound’s InChI code is 1S/C10H9NO3/c1-5-4-8(13)14-10-6(5)2-3-7(12)9(10)11/h2-4,12H,11H2,1H3 .Aplicaciones Científicas De Investigación

Anticancer Research

Coumarin derivatives, including 8-amino-7-hydroxy-4-methyl-2H-chromen-2-one , have been extensively studied for their anticancer properties . These compounds can interfere with the proliferation of cancer cells and induce apoptosis. They are particularly researched for their potential against various types of cancers, such as breast, lung, and colon cancer. The mechanism often involves the inhibition of enzymes or signaling pathways crucial for cancer cell survival.

Antimicrobial Activity

The antimicrobial properties of coumarins are well-documented, with 8-amino-7-hydroxy-4-methyl-2H-chromen-2-one being no exception . It has been tested against a range of bacterial and fungal strains. Researchers are exploring its use as a potential treatment for infections, especially those resistant to conventional antibiotics.

Enzyme Inhibition

This compound has shown promise as an inhibitor of certain enzymes, such as COX and DNA gyrase . Inhibiting these enzymes can lead to anti-inflammatory and antibacterial effects, respectively. This application is crucial in the development of new therapeutic drugs for various diseases.

Neuroprotective Effects

Research suggests that coumarin derivatives may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s . The compound’s ability to inhibit aggregation of amyloid proteins or protect neurons from oxidative stress are areas of active investigation.

Fluorescent Probes in Biochemistry

Due to its fluorescent properties, 8-amino-7-hydroxy-4-methyl-2H-chromen-2-one is used as a fluorescent probe in biochemistry . It helps in the detection and quantification of biomolecules, and is particularly useful in high-performance liquid chromatography (HPLC) for tagging and analyzing compounds.

Laser Dye Applications

The compound’s ability to fluoresce makes it a candidate for use as a laser dye . Laser dyes are used in a variety of applications, including medical diagnostics and treatment, as well as in the creation of laser light shows.

Direcciones Futuras

The future directions for research on 8-Amino-7-hydroxy-4-methyl-chromen-2-one and similar compounds could involve further exploration of their synthesis methods, particularly under green conditions . Additionally, given the wide range of biological properties exhibited by coumarins , further investigation into the biological activities and potential applications of these compounds could be beneficial.

Propiedades

IUPAC Name |

8-amino-7-hydroxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-5-4-8(13)14-10-6(5)2-3-7(12)9(10)11/h2-4,12H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCTUTOUGBMEOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415483 |

Source

|

| Record name | 8-Amino-7-hydroxy-4-methyl-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-7-hydroxy-4-methyl-chromen-2-one | |

CAS RN |

24618-19-7 |

Source

|

| Record name | 8-Amino-7-hydroxy-4-methyl-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic Acid](/img/structure/B1336037.png)

![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1336045.png)